molecular formula C9H5N3O2S2 B2878707 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid CAS No. 1368789-84-7

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid

Cat. No.: B2878707
CAS No.: 1368789-84-7
M. Wt: 251.28
InChI Key: DXSJRQHKBZLSRO-UHFFFAOYSA-N
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Description

Its structure features a thiophen-2-yl substituent at position 2 and a carboxylic acid group at position 4. The synthesis typically involves a [2+3]-cyclocondensation reaction between 1,2,4-triazole-3(5)-thiol derivatives and electrophilic synthons like chloroacetic acid or unsaturated acids, as described in multiple studies . While its specific biological activities are under investigation, structurally related compounds exhibit anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name

2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S2/c13-8(14)5-4-16-9-10-7(11-12(5)9)6-2-1-3-15-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJRQHKBZLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368789-84-7
Record name 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or pyridine and reagents like phosphorus pentasulfide and potassium hexacyanoferrate(III) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include phosphorus pentasulfide for thioamide formation and potassium hexacyanoferrate(III) for oxidation. Reaction conditions often involve refluxing in solvents like ethanol or pyridine .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, sulfonated, brominated, and acylated derivatives .

Scientific Research Applications

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, compounds containing thiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations
  • 5-Arylidene Derivatives (e.g., 5-arylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones) :
    These compounds lack the carboxylic acid group but incorporate an arylidene moiety at position 3. The arylidene group enhances π-π stacking interactions with biological targets, contributing to potent anticancer activity (e.g., compounds 269a–e showed IC₅₀ values <10 µM against leukemia cells) .
  • 6-Substituted Phenyl Derivatives (e.g., 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) :
    The 4-fluorophenyl group at position 6 confers selectivity in anticonvulsant activity, with 3c exhibiting ED₅₀ = 18 mg/kg in the maximal electroshock (MES) test .
  • Adamantane-Based Derivatives (e.g., 5-benzylideno-2-adamantylthiazolo[3,2-b][1,2,4]triazol-6-one): The rigid adamantane moiety improves metabolic stability, making these analogs promising anti-inflammatory agents .
Functional Group Impact
Compound Type Key Substituents Pharmacological Activity Advantages/Limitations
Target Compound Thiophen-2-yl, carboxylic acid Under investigation Enhanced solubility due to -COOH
5-Arylidene Derivatives Arylidene, oxo Anticancer (IC₅₀: 5–20 µM) High potency but poor water solubility
6-Phenyl Derivatives 4-Fluorophenyl, 4-propoxy Anticonvulsant (ED₅₀: 18–30 mg/kg) Selective CNS penetration
Adamantane Hybrids Adamantyl, benzylidene Anti-inflammatory, antiviral Improved stability but synthetic complexity

Key Differences :

  • The carboxylic acid group in the target compound requires precise pH control during synthesis to avoid decarboxylation .
  • Arylidene derivatives demand anhydrous conditions for optimal cyclization .
Anticancer Activity
  • Target Compound : Preliminary data suggest moderate activity against breast cancer (MCF-7) cells (IC₅₀ ~50 µM) .
  • 5-Arylidene Analogs : Superior activity (IC₅₀: 5–10 µM) due to electrophilic arylidene groups interacting with cellular thiols .
Anticonvulsant Activity
  • 6-(4-Fluorophenyl) Derivative (3c): ED₅₀ = 18 mg/kg (MES test), outperforming phenobarbital .
  • Target Compound: Limited data, but the carboxylic acid may reduce blood-brain barrier penetration compared to lipophilic analogs.
Antimicrobial Activity
  • Thiol-ene Click Products : Exhibit broad-spectrum activity (MIC: 8–32 µg/mL) against Gram-positive bacteria .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Arylidene Derivatives 6-Phenyl Derivatives
LogP 1.2 (predicted) 3.5–4.0 2.8–3.2
Solubility (mg/mL) 12.5 (aqueous buffer) <1 (DMSO required) 5.0 (aqueous buffer)
Plasma Protein Binding 85% (estimated) >90% 75–80%

The carboxylic acid group in the target compound improves aqueous solubility but may limit membrane permeability compared to lipophilic analogs .

Biological Activity

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiophene ring, thiazole, and triazole moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes cyclization of thiophene and thiazole derivatives under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study explored various derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones and their structure-activity relationships (SAR). The introduction of specific substituents significantly influenced their anticancer activity against various human cancer cell lines such as HepG2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colorectal) .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
2aHepG215
2bMCF-710
2cPC-312
2dHCT-1168

The most promising compounds were those with halogen substitutions at specific positions on the aromatic rings. The presence of chlorine or fluorine atoms notably enhanced the inhibitory effects on cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown significant antimicrobial activity. A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) varied among the compounds but indicated a strong potential for treating infections .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget OrganismMIC (µg/mL)
10S. aureus16
11E. coli32
35C. albicans32

The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis via targeting the enoyl-acyl carrier protein reductase enzyme (FabI), which is crucial for bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene or thiazole rings can significantly alter biological activity. For example:

  • Halogen Substitution : The presence of halogens (Cl or F) at specific positions enhances anticancer activity.
  • Functional Groups : The introduction of amide or ester groups can improve solubility and bioavailability.

Case Studies

A notable case study involved the evaluation of a series of thiazolo[3,2-b][1,2,4]triazole derivatives in vitro against multiple cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

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